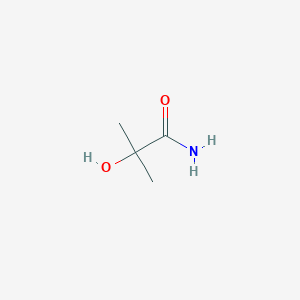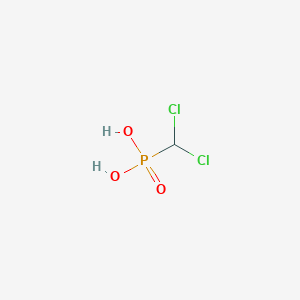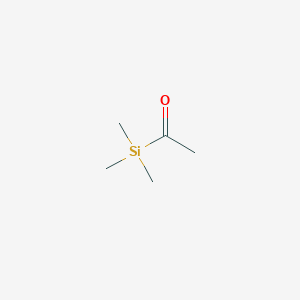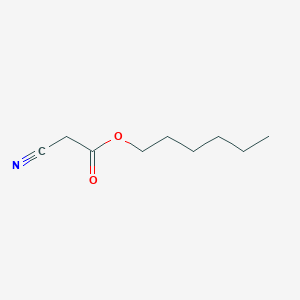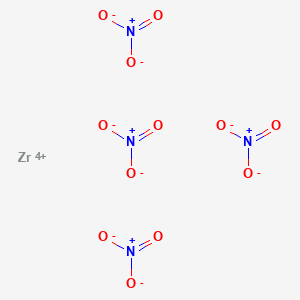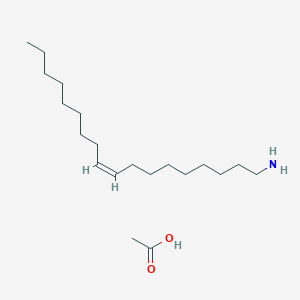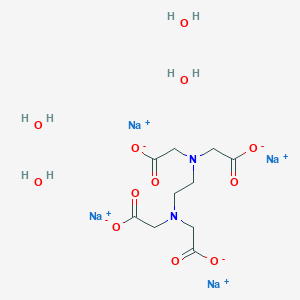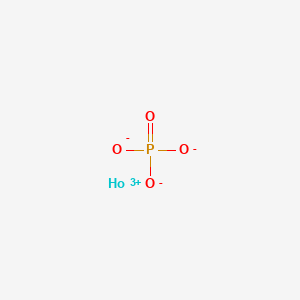
Phosphate de holmium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(III) phosphate is an inorganic compound composed of holmium and phosphate ions, with the chemical formula HoPO₄. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. Holmium(III) phosphate is utilized in various scientific and industrial applications due to its stability and reactivity.
Applications De Recherche Scientifique
Holmium(III) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other holmium compounds.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Mécanisme D'action
Holmium(III) phosphate, also known as phosphoric acid holmium salt, is a high-purity salt with the linear formula HoPO4 . It is a compound of interest in various fields, including proteomics research and photocatalysis .
Target of Action
It has been used in the preparation of composite photocatalysts , suggesting that its targets could be related to light absorption and energy transfer processes.
Mode of Action
Holmium(III) phosphate has been used in the preparation of Ag3PO4@holmium phosphate (HP) composite photocatalysts . During the co-deposition process, Ag3PO4 particles were encapsulated by a flocculent amorphous substance layer of HP, forming a core-shell heterojunction structure . This structure significantly improved the photocatalytic activity of Ag3PO4 .
Result of Action
The core-shell structure of the Ag3PO4@holmium phosphate composite significantly improved the photocatalytic activity of Ag3PO4 . This suggests that the presence of Holmium(III) phosphate can enhance the efficiency of light-induced chemical reactions.
Action Environment
The action of Holmium(III) phosphate can be influenced by various environmental factors. For instance, in the context of photocatalysis, factors such as light intensity, wavelength, and the presence of other reactants can affect its efficacy and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Holmium(III) phosphate can be synthesized through several methods, including:
Solid-State Synthesis: This involves heating holmium oxide (Ho₂O₃) with phosphoric acid (H₃PO₄) at high temperatures to form holmium phosphate.
Co-precipitation Method: Holmium nitrate (Ho(NO₃)₃) and sodium phosphate (Na₃PO₄) solutions are mixed, resulting in the precipitation of holmium phosphate.
Hydrothermal Method: Holmium chloride (HoCl₃) and phosphoric acid are reacted under high pressure and temperature in an autoclave to produce holmium phosphate crystals.
Industrial Production Methods: Industrial production of holmium phosphate typically involves large-scale solid-state synthesis or co-precipitation methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Holmium(III) phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium(III) phosphate can be reduced to holmium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: It can react with other phosphates or metal salts to form mixed-metal phosphates.
Complexation Reactions: Holmium(III) phosphate can form complexes with organic ligands, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas.
Substitution: Metal salts or other phosphate compounds.
Complexation: Organic ligands like EDTA (ethylenediaminetetraacetic acid).
Major Products:
Reduction: Holmium metal.
Substitution: Mixed-metal phosphates.
Complexation: Holmium-ligand complexes.
Comparaison Avec Des Composés Similaires
Holmium(III) phosphate can be compared with other rare earth phosphates:
Holmium Phosphide (HoP): Unlike holmium phosphate, holmium phosphide is a semiconductor used in high-frequency applications.
Lithium Magnesium Phosphate (LiMgPO₄): This compound is used in optically stimulated luminescence dosimetry and has different luminescent properties compared to holmium phosphate.
Uniqueness: Holmium(III) phosphate’s unique combination of magnetic, optical, and catalytic properties makes it distinct from other rare earth phosphates. Its applications in radiation therapy and photocatalysis further highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
14298-39-6 |
|---|---|
Formule moléculaire |
H3HoO4P |
Poids moléculaire |
262.926 g/mol |
Nom IUPAC |
holmium;phosphoric acid |
InChI |
InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
GHJOLHIXGZDNBM-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Ho+3] |
SMILES canonique |
OP(=O)(O)O.[Ho] |
| 14298-39-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
